molecular formula C12H15N3O2S2 B1418306 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1095538-90-1

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1418306
CAS No.: 1095538-90-1
M. Wt: 297.4 g/mol
InChI Key: BZOQFZVYJJDCJF-UHFFFAOYSA-N
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Description

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine ring, which is commonly found in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Uniqueness: 6-(Methylsulfonyl)-2-piperazin-1-yl-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, piperazine ring, and methylsulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-methylsulfonyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-19(16,17)9-2-3-10-11(8-9)18-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOQFZVYJJDCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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